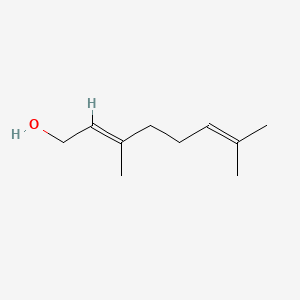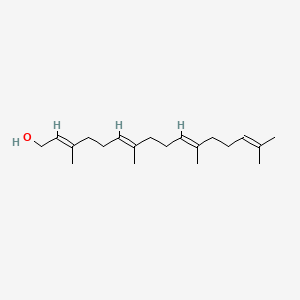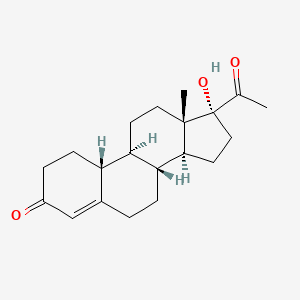
Ácido Ginkgoneólico
Descripción general
Descripción
2-Hydroxy-6-tridecylbenzoic acid belongs to the class of organic compounds known as salicylic acids, which are ortho-hydroxylated benzoic acids . It has been detected, but not quantified in, fats and oils and nuts .
Synthesis Analysis
A convenient and sustainable three-step synthesis of 2-Hydroxy-6-tridecylbenzoic acid has been developed that starts directly from the anacardic acid component of natural cashew nutshell liquid (CNSL). Natural CNSL contains 60–70% of anacardic acid as a mixture of several double bond isomers .Molecular Structure Analysis
The molecular formula of 2-Hydroxy-6-tridecylbenzoic acid is C20H32O3 . The average mass is 320.473 and the mono-isotopic mass is 320.23514 .Chemical Reactions Analysis
As a Bronsted acid, 2-Hydroxy-6-tridecylbenzoic acid is capable of donating a hydron to an acceptor .Physical And Chemical Properties Analysis
The density of 2-Hydroxy-6-tridecylbenzoic acid is approximately 1.0±0.1 g/cm3 . The boiling point is around 462.2±33.0 °C at 760 mmHg . The compound has 3 hydrogen bond acceptors and 2 hydrogen bond donors .Aplicaciones Científicas De Investigación
Actividades Farmacológicas
Los ácidos ginkgolicos, incluido el ácido ginkgoneólico, son compuestos fenólicos aislados de las hojas y semillas de Ginkgo biloba . Han sido ampliamente estudiados por sus actividades farmacológicas . Estos compuestos exhiben actividad citotóxica contra un gran número de cánceres humanos en varios modelos preclínicos in vitro e in vivo .
Propiedades Anticancerígenas
Se ha demostrado que el ácido ginkgoneólico reduce significativamente la proliferación de células cancerosas de una manera dependiente de la dosis y del tiempo . Puede detener el ciclo celular en la fase G0 / G1, inhibir la migración celular e inducir la apoptosis activando la caspasa-9 / -3 .
Efectos Antidiabéticos
El ácido ginkgoneólico también participa en las actividades antidiabéticas . Si bien los mecanismos exactos aún se encuentran bajo investigación, este compuesto puede ofrecer beneficios potenciales para el manejo de la diabetes.
Propiedades Antibacterianas y Antivirales
El ácido ginkgoneólico exhibe propiedades antibacterianas y antivirales . Esto lo convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos.
Anti-fibrosis y Reno / Neuroprotección
El ácido ginkgoneólico participa en la anti-fibrosis y la reno / neuroprotección . Esto sugiere que podría ser beneficioso en el tratamiento de enfermedades fibróticas y en la protección de los tejidos renales y neurales.
Regulación de la Autofagia
La autofagia es un proceso de autolimpieza altamente conservado que juega un papel crucial en el mantenimiento de la homeostasis celular y tisular . El ácido ginkgoneólico se ha relacionado con la actividad autofágica, lo que sugiere que puede servir como un mecanismo protector en la patogénesis de muchas enfermedades, incluidas las enfermedades neurodegenerativas, el cáncer y las enfermedades infecciosas .
Enfermedades Cardiovasculares y Cerebrovasculares
El ácido ginkgoneólico juega un papel clave en el tratamiento de las enfermedades cardiovasculares y cerebrovasculares . Promueve la circulación sanguínea, resuelve la estasis sanguínea y limpia las colaterales .
Neuroprotección y Apoptosis
Se ha demostrado que el ácido ginkgoneólico tiene efectos neuroprotectores y participa en la regulación de la apoptosis . Esto sugiere que podría tener aplicaciones potenciales en el tratamiento de enfermedades neurodegenerativas.
Mecanismo De Acción
Ginkgoneolic acid, also known as Ginkgolic acid C13:0 or 2-Hydroxy-6-tridecylbenzoic acid, is a phenolic compound isolated from the leaves and seeds of Ginkgo biloba . It has been extensively studied for its diverse biological activities .
Target of Action
Ginkgoneolic acid exhibits cytotoxic activity against a vast number of human cancers in various preclinical models in vitro and in vivo . It targets key enzymes in pro-inflammatory lipid mediator biosynthesis, including cyclooxygenase (COX) and lipoxygenase (LO) pathways . It also inhibits glycerol-3-phosphate dehydrogenase (GPDH) and PI3Kδ .
Mode of Action
Ginkgoneolic acid interacts with its targets, leading to a series of changes. It suppresses the activity of mPGES-1, COX-1, and TXAS . Notably, it potently inhibits 5-LO, the key enzyme in leukotriene biosynthesis . It also suppresses the lncRNA MALAT1/JAK2 axis, which is involved in ovarian cancer .
Biochemical Pathways
Ginkgoneolic acid affects several biochemical pathways. It is linked to autophagic activity, a highly conserved self-cleaning process that plays a crucial role in maintaining cellular and tissue homeostasis . It also disrupts iron homeostasis, which facilitates the disruption of the functions of ribosome and protein synthesis, resulting in inhibition of bacterial growth and cell death .
Result of Action
Ginkgoneolic acid has a wide range of therapeutic effects. It exhibits cytotoxic activity against various human cancers . It also has antidiabetic, antibacterial, antiviral, anti-fibrosis, and reno/neuroprotective effects . It can inhibit the oxidative stress response in rat hippocampal neurons induced by β-amyloid and suppress depression-like behavior in a rat model of depression .
Action Environment
The action of Ginkgoneolic acid can be influenced by environmental factors. For instance, the antibacterial activity of Ginkgoneolic acid could be strengthened by the disruption of iron homeostasis . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of Ginkgoneolic acid.
Safety and Hazards
Propiedades
IUPAC Name |
2-hydroxy-6-tridecylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-17-15-13-16-18(21)19(17)20(22)23/h13,15-16,21H,2-12,14H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEPUCZUJLKAVNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10174105 | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
20261-38-5 | |
| Record name | Ginkgoneolic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20261-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020261385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-n-Tridecylsalicylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10174105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 20261-38-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
85 - 86 °C | |
| Record name | 2-Hydroxy-6-tridecylbenzoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038520 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















